Cis-Chalcone is a type of chalcone, characterized by its unique structure consisting of two aromatic rings connected by an α,β-unsaturated carbonyl system. The chemical formula for cis-chalcone is and it has a molecular weight of approximately 224.26 g/mol . This compound exists in two geometric isomers: cis and trans, with the cis configuration being notable for its specific spatial arrangement of substituents around the double bond.
Chalcones, including cis-chalcone, are prevalent in various plants and exhibit a wide range of biological activities. They serve as precursors to flavonoids and other important secondary metabolites, contributing to their significance in medicinal chemistry .
Cis-chalcone finds applications across various fields:
Cis-chalcone exhibits various biological activities, making it a compound of interest in pharmacology:
Cis-chalcone can be synthesized through various methods:
Research on interaction studies involving cis-chalcone has revealed its ability to interact with various biological targets:
Several compounds share structural similarities with cis-chalcone. Here is a comparison highlighting their unique features:
Compound Name | Structure Type | Unique Feature |
---|---|---|
Trans-Chalcone | Isomer of chalcone | Different spatial arrangement |
Dihydrochalcone | Saturated derivative | Lacks double bond; more stable |
Flavanone | Flavonoid derived from chalcones | Contains additional hydroxyl groups |
Naringenin | Flavonoid precursor | Exhibits strong antioxidant activity |
Isoliquiritigenin | Chalcone derivative | Known for anti-inflammatory properties |
Cis-chalcone's unique configuration and reactivity set it apart from these similar compounds, particularly in terms of its biological activity and synthesis versatility.
cis-Chalcone, the less thermodynamically stable geometric isomer of chalcone, was first identified during studies on the photochemical behavior of α,β-unsaturated ketones. Early reports of chalcone isomerism emerged in the mid-20th century, with systematic investigations into UV-induced transformations of trans-chalcones into cis configurations. The isolation of cis-chalcone from natural sources was challenging due to its propensity to isomerize under ambient conditions. However, advanced chromatographic techniques in the 1990s enabled the separation of cis isomers from photoirradiated solutions of trans-chalcones. Notably, Yoshizawa et al. (2000) developed a synthetic route to cis-chalcones using siloxypropynes and strong acids, achieving a 99:1 cis/trans ratio.
Chalcones are α,β-unsaturated ketones with the general structure 1,3-diaryl-2-propen-1-one. cis-Chalcone belongs to the Z-isomer subclass, distinguished by the spatial arrangement of substituents around the double bond:
Chalcones are precursors to flavonoids and isoflavonoids in plants, but cis-chalcone is rarely observed in nature due to its lower thermodynamic stability compared to the trans form.
The stereoisomerism of chalcones arises from restricted rotation around the α,β-unsaturated carbonyl system. Key factors influencing isomer stability include:
Table 1: Comparative Properties of Chalcone Isomers
Property | trans-Chalcone | cis-Chalcone |
---|---|---|
λmax (UV) | 340 nm | 254 nm |
Melting Point | 55–58°C | 42–45°C |
ΔGf (kJ/mol) | -9.0 ± 0.5 | -8.0 ± 0.5 |
Natural occurrence | Widespread in plants | Rare (photoinduced) |
cis-Chalcone is critical for: